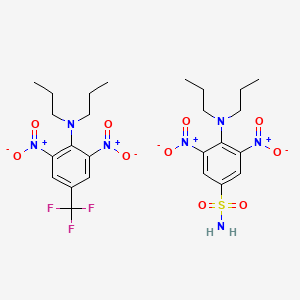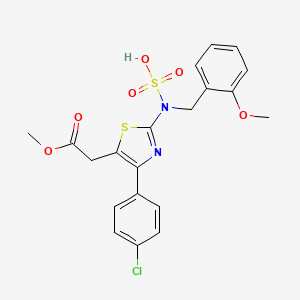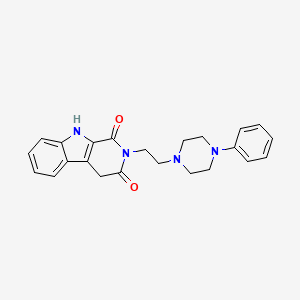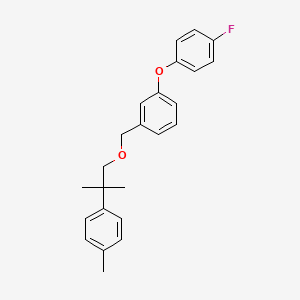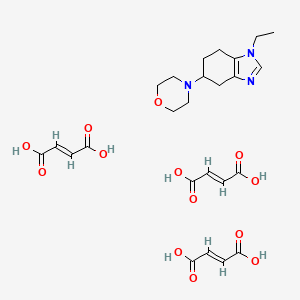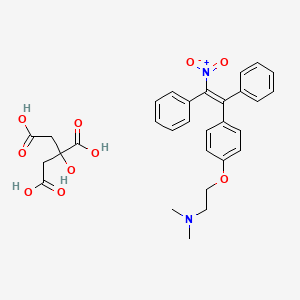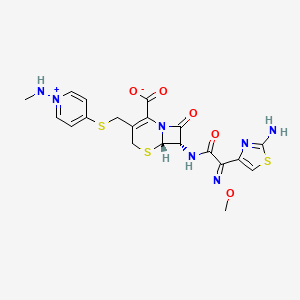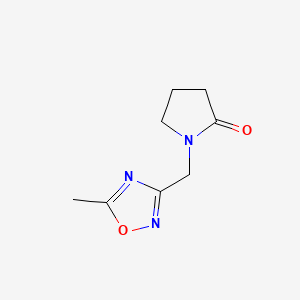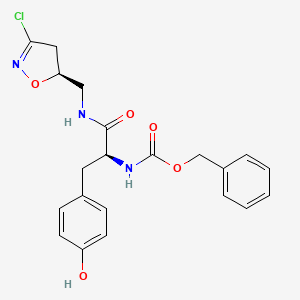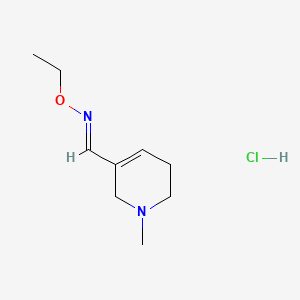
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an ethyloxime group, and a monohydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the methyl group, and the addition of the ethyloxime group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-pyridinecarboxaldehyde: A related compound with a similar pyridine ring structure.
Ethyloxime derivatives: Compounds with similar ethyloxime groups that may exhibit comparable chemical properties.
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is unique due to its combination of functional groups and the presence of the monohydrochloride salt. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
139886-22-9 |
|---|---|
Formule moléculaire |
C9H17ClN2O |
Poids moléculaire |
204.70 g/mol |
Nom IUPAC |
(E)-N-ethoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-3-12-10-7-9-5-4-6-11(2)8-9;/h5,7H,3-4,6,8H2,1-2H3;1H/b10-7+; |
Clé InChI |
DYESESMHQKGWGR-HCUGZAAXSA-N |
SMILES isomérique |
CCO/N=C/C1=CCCN(C1)C.Cl |
SMILES canonique |
CCON=CC1=CCCN(C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


